rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
The synthesis of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis involves multiple steps. One common synthetic route includes the use of tert-butoxycarbonyl (Boc) protection followed by cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis can be compared with similar compounds such as:
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: This compound has a similar bicyclic structure but with different functional groups, leading to variations in reactivity and applications.
rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and functional groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-9-4-2-8-7(6-9)3-5-10-8/h7-8H,2-6H2,1H3 |
InChI Key |
JCMGRYDIKYOOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.